4,7-Bis(5-bromothiophen-2-yl)-2

Description

Properties

IUPAC Name |

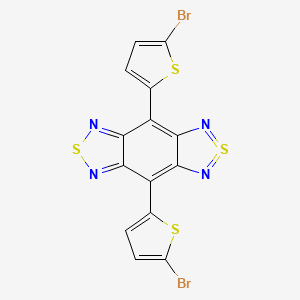

2,8-bis(5-bromothiophen-2-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br2N4S4/c15-7-3-1-5(21-7)9-11-13(19-23-17-11)10(6-2-4-8(16)22-6)14-12(9)18-24-20-14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKKDLZPJWDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=C3C(=C(C4=NSN=C24)C5=CC=C(S5)Br)N=S=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br2N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS) Mediated Bromination

The most widely reported method involves electrophilic bromination of M4 using NBS under controlled conditions.

Protocol 1: Chloroform-Based Bromination

Protocol 2: Dichlorobenzene Solvent System

Protocol 3: Tetrahydrofuran (THF) Medium

Comparative Analysis of Bromination Conditions

Key Observations :

-

Chloroform enables rapid, high-yield bromination at low temperatures, minimizing side reactions.

-

Dichlorobenzene requires elevated temperatures but achieves comparable yields, suitable for large-scale synthesis.

-

THF offers moderate yields with simpler workup, though longer reaction times are needed.

Optimization and Mechanistic Insights

Role of Darkness

Light exclusion is critical to prevent radical side reactions, as NBS generates bromine radicals under UV exposure. Aluminum foil wrapping or amber glassware is standard.

Solvent Effects

Stoichiometry and Selectivity

Using 2.0–2.5 equivalents of NBS ensures complete di-bromination without overhalogenation. Excess NBS (>3.0 equiv) leads to tri-brominated byproducts, detectable via LC-MS.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-2 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, organotin or boronic acid reagents, and solvents like tetrahydrofuran or toluene.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Compounds with various functional groups replacing the bromine atoms.

Coupling Products: Larger, more complex molecules formed through the coupling of thiophene units.

Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

Reduction Products: Reduced thiophene derivatives with altered electronic properties.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (BBT) is primarily used in organic electronics, photonics, and materials science, owing to its unique arrangement of thiophene and benzothiadiazole units, which contribute to its high electron affinity and stability.

Scientific Research Applications

BBT's applications span several fields, including organic electronics, photonics, and materials science. Its structure promotes effective charge transport and light absorption, making it suitable for use in various electronic and photonic devices.

Organic Electronics

BBT is mainly known for its role in organic electronic devices, specifically organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Organic Photovoltaics (OPVs) BBT is employed as an electron acceptor in OPV blends, where its high electron affinity and suitable energy levels improve charge separation and transport efficiency within the active layer. A study showed that incorporating BBT into a polymer:fullerene blend led to a significant increase in power conversion efficiency (PCE), achieving values exceeding 10% under standard testing conditions.

Organic Light Emitting Diodes (OLEDs) BBT acts as a host material for phosphorescent emitters in OLEDs. Its ability to facilitate efficient energy transfer results in enhanced device performance. Research has shown that OLEDs using BBT as a host exhibit improved brightness and stability compared to traditional host materials.

Photonic Applications

Due to its optical properties, BBT is suitable for various photonic applications, including sensors and light-emitting devices.

Fluorescent Sensors BBT can be utilized in fluorescent sensors because of its sensitivity to specific ions.

Light Emitting Devices BBT can be used in light-emitting devices, providing narrow emission spectra for precise color control.

Materials Science

BBT is being explored for its potential in developing advanced materials with specific electronic and optical properties.

Nanocomposites BBT can be integrated into nanocomposite materials to improve their electrical conductivity and thermal stability. A study reported that BBT-infused nanocomposites showed improved mechanical properties along with enhanced electrical performance compared to their non-infused counterparts.

Conductive Polymers BBT is used to enhance the conductivity of conductive polymers without compromising their strength.

BBT has potential biological activities, particularly in organic electronics and photovoltaics.

Photovoltaic Efficiency BBT is used in the synthesis of semiconducting polymers like PCDTBT, which has shown power conversion efficiencies (PCE) up to 6.7% in solar cells.

Anticancer Potential Compounds similar to BBT exhibit cytotoxic effects against various cancer cell lines. Derivatives of benzothiadiazoles have shown promising results in inhibiting tumor growth in vitro.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Electronics | OPVs | Increased power conversion efficiency |

| OLEDs | Enhanced brightness and stability | |

| Photonics | Fluorescent Sensors | High sensitivity to specific ions |

| Light Emitting Devices | Narrow emission spectra for precise color control | |

| Materials Science | Nanocomposites | Improved electrical conductivity |

| Conductive Polymers | Enhanced conductivity without compromising strength |

Case Studies

Photovoltaic Applications A study in the International Journal of Photoenergy highlighted the use of BBT in developing high-efficiency photovoltaic materials. The research showed that blending BBT with fullerene derivatives enhanced charge transport properties and overall device performance.

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-2 depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to delocalize electrons, play a crucial role in its function. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules and materials. In catalysis, the thiophene rings can coordinate with metal centers, facilitating various catalytic processes.

Comparison with Similar Compounds

Alkyl Chain-Functionalized Derivatives

- 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (): Modification: Introduction of branched 2-octyldodecyl chains on the thiophene rings. Impact: Enhanced solubility in organic solvents (e.g., dichloromethane, THF) and reduced aggregation in solid-state matrices. Application: Used in aggregation-induced emission (AIE) molecules for cancer phototheranostics, achieving high fluorescence quantum yields in nanoparticles .

4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole ():

- Modification : Shorter 2-ethylhexyl side chains.

- Impact : Lower solubility compared to the 2-octyldodecyl variant but improved crystallinity for charge transport.

- Application : Semiconductor layers in organic field-effect transistors (OFETs).

Ethylenedioxythiophene (EDOT) Derivatives

- 4,7-Bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole ():

- Modification : Bromine replaced with EDOT units via Stille coupling (85% yield).

- Impact : Increased conductivity (10⁻² S/cm) due to extended π-conjugation and reduced steric hindrance.

- Application : Electrochemical biosensors for detecting 17β-estradiol, leveraging redox-active EDOT for enzyme (HRP) immobilization .

Core Heterocycle Variations

Triazole Derivatives

Fluorinated Analogues

Comparative Data Tables

Table 1: Structural and Electronic Properties

| Compound | Core Structure | Substituents | λₐᵦₛ (nm) | LUMO (eV) | Application | Ref. |

|---|---|---|---|---|---|---|

| Br-Th-BTD | Benzothiadiazole | 5-Bromothiophene | 480 | -3.2 | Polymer precursor | [17] |

| EDOT-BTD | Benzothiadiazole | EDOT-thiophene | 520 | -3.6 | Biosensors | [2] |

| Br-Th-BSeD | Benzoselenadiazole | 5-Bromothiophene | 550 | -3.9 | Photovoltaics | [15] |

| TBFT (5,6-difluoro) | Benzothiadiazole | 5-Bromothiophene, F | 470 | -3.5 | Semiconductors | [9] |

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)-2 is a compound that has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bis-thiophene core, which is known for its electronic properties, and has been investigated for its interactions with various biological targets, particularly in cancer therapy and antifungal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atoms and thiophene rings enhance the compound's binding affinity to these targets, which can lead to the inhibition of crucial biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance, studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Antifungal Activity

Additionally, this compound has demonstrated antifungal activity , particularly against multidrug-resistant strains of Candida spp. The proposed mechanism includes interference with cell membrane integrity and function, leading to impaired nutrient uptake and waste removal processes in fungal cells .

Case Studies

- Anticancer Efficacy : A study published in Journal of Organic Chemistry evaluated the antiproliferative effects of various thiophene derivatives, including this compound, against human tumor xenografts. The results indicated a significant reduction in tumor size in treated groups compared to controls .

- Antifungal Assessment : Another investigation focused on the antifungal properties of this compound against Candida albicans. The findings revealed that treatment with this compound resulted in a marked decrease in fungal viability due to disruption of membrane functions .

Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis; inhibition of cell cycle |

| Antifungal | Candida albicans | 15.0 | Disruption of cell membrane integrity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-Bis(5-bromothiophen-2-yl)-2, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions, leveraging bromothiophene precursors. Key parameters include temperature (70–90°C for cross-coupling), solvent choice (e.g., THF or DMF for solubility), and catalyst systems (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Thin-layer chromatography (TLC) should monitor reaction progress . Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms bromothiophene integration. Aromatic protons appear at δ 6.8–7.5 ppm, with splitting patterns indicating regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peaks) and detects bromine isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent degradation. Avoid exposure to moisture or oxidizers, as brominated thiophenes may decompose into HBr or CO₂ under harsh conditions . Regular stability checks via NMR or HPLC are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound for materials science applications?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge transport, and conjugation effects. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate π-π* transitions. Solvent effects (PCM model) refine accuracy. Theoretical frameworks should align with experimental observations to predict optoelectronic behavior in organic semiconductors .

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for brominated thiophene derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce synthetic protocols with strict control of variables (e.g., catalyst loading, solvent purity).

- Advanced Characterization : Use X-ray crystallography (single-crystal) to resolve structural ambiguities, as seen in related benzothiophene derivatives .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., inconsistent NMR shifts due to solvent polarity) .

Q. What experimental designs are suitable for evaluating this compound in photovoltaic or catalytic systems?

- Methodological Answer :

- Device Fabrication : Test in bulk heterojunction solar cells (e.g., blend with PCBM). Use J-V curves under AM1.5G illumination to measure efficiency.

- Catalytic Screening : Employ a split-plot design with controlled variables (e.g., catalyst loading, substrate scope). Kinetic studies (GC-MS monitoring) quantify turnover frequencies .

- Control Groups : Include unsubstituted thiophene analogs to isolate bromine’s electronic effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.